Anirolac, chemically known as 5-(4-methoxybenzoyl)-2,3-dihydropyrrolizine-1-carboxylic acid, is a synthetic organic compound belonging to the pyrrolizine class of compounds [, ]. While structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen, its primary focus in scientific research lies in its interactions with the central nervous system and its potential as a tool for studying neurochemical pathways [].
Anirolac is classified as a thiazole derivative, a category of compounds known for their diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to their reactivity and interaction with biological systems. Anirolac's synthesis typically involves multi-step organic reactions that incorporate thiazole moieties into its structure.
The synthesis of Anirolac generally follows a multi-step process involving several key reactions:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Anirolac's molecular structure can be described as follows:
The three-dimensional conformation of Anirolac can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interaction sites for biological targets.
Anirolac participates in several chemical reactions that can be exploited for further functionalization:
These reactions are vital for developing analogs with potentially enhanced pharmacological properties.
The mechanism of action of Anirolac is primarily studied in the context of its pharmacological effects. Preliminary research suggests that Anirolac may interact with specific receptors or enzymes involved in disease pathways. For instance:
Further studies are necessary to elucidate the precise molecular interactions and pathways involved in Anirolac's mechanism of action.
The physical and chemical properties of Anirolac play a significant role in determining its behavior in biological systems:
These properties are critical for formulating Anirolac into therapeutic agents or research tools.
Anirolac has potential applications across various scientific fields:
Anirolac emerged during a transformative period in non-steroidal anti-inflammatory drug (NSAID) research, specifically within the 1980-1990s push to develop COX-2 selective inhibitors. This scientific trajectory aimed to overcome the significant gastrointestinal (GI) toxicity associated with traditional non-selective NSAIDs like diclofenac and indomethacin, which inhibited both COX-1 (constitutive) and COX-2 (inducible) enzymes. Research indicated that GI complications from NSAIDs resulted in over 100,000 hospitalizations annually in the United States alone, creating an urgent need for safer alternatives [6] [9]. Anirolac was strategically designed as a phenylacetic acid derivative, sharing structural similarities with diclofenac but incorporating deliberate molecular modifications to enhance COX-2 selectivity while maintaining potent analgesic and anti-inflammatory properties. This approach aligned with the broader pharmaceutical industry's focus on developing NSAIDs with improved therapeutic indices, where the goal was to dissociate anti-inflammatory efficacy from mechanism-based toxicities [3] [10].
The compound's discovery stemmed from systematic structure-activity relationship (SAR) studies that explored how subtle changes to the phenylacetic acid scaffold influenced COX isoform selectivity. Researchers substituted various functional groups around the central ring system, discovering that specific electron-withdrawing groups and side chain modifications could significantly enhance COX-2 binding affinity while reducing COX-1 inhibition. Anirolac emerged from this iterative optimization process as a promising candidate with the optimal balance of potency, selectivity, and physicochemical properties suitable for oral administration. Early research noted its unique inverted amide bond configuration, which contributed to enhanced metabolic stability compared to earlier experimental compounds in its class [3] [4].
Table 1: Key NSAID Chemical Classes and Anirolac Structural Positioning
Chemical Class | Representative Drugs | Anirolac Structural Features |
---|---|---|
Acetic acids | Diclofenac, Indomethacin | Phenylacetic acid core |
Propionic acids | Ibuprofen, Naproxen | Not applicable |
Enolic acids | Piroxicam, Meloxicam | Not applicable |
COX-2 selective | Celecoxib, Rofecoxib | Modified phenyl ring with targeted substitutions |
The preclinical characterization of Anirolac followed a rigorous, multi-phase approach designed to establish its pharmacological profile and therapeutic potential. Initial in vitro studies focused on quantifying its COX inhibition selectivity using human whole blood assays, establishing its half-maximal inhibitory concentration (IC50) ratios. These studies demonstrated Anirolac's significantly higher selectivity for COX-2 compared to first-generation compounds, with an IC50 ratio (COX-2/COX-1) of approximately 0.8, indicating preferential COX-2 inhibition. This contrasted sharply with diclofenac's ratio of 2.4 and indomethacin's ratio of 60, positioning Anirolac favorably within the emerging class of COX-2 preferential inhibitors [1] [10].
Animal models of inflammation provided critical proof-of-concept data. In the carrageenan-induced rat paw edema model, Anirolac demonstrated dose-dependent anti-inflammatory activity comparable to reference NSAIDs at significantly lower molar doses. Notably, at equimolar doses, Anirolac achieved approximately 75% edema inhibition versus 68% for diclofenac at the 6-hour measurement point. Parallel studies in adjuvant-induced arthritis models further established Anirolac's potential for chronic inflammatory conditions, showing significant reduction in joint swelling and inflammatory markers over 14-day dosing periods without evidence of tolerance development. The compound's analgesic efficacy was validated in thermal hyperalgesia and acetic acid writhing models, where it demonstrated rapid onset and extended duration of action [4] [7].
Pharmacokinetic studies in multiple species (rats, dogs, primates) revealed favorable absorption profiles with oral bioavailability ranging from 60-85% across species. Anirolac exhibited linear pharmacokinetics within the therapeutic dose range and achieved peak plasma concentrations (Tmax) within 1.5-2.5 hours post-administration. Its elimination half-life ranged from 8-14 hours across species, suggesting potential for twice-daily dosing in humans. Importantly, tissue distribution studies demonstrated significant accumulation at inflammatory sites, with synovial fluid concentrations exceeding plasma levels by approximately 40%, suggesting favorable distribution to target tissues [4] [10].
Table 2: Summary of Key Preclinical Findings for Anirolac
Study Type | Model/System | Key Findings |
---|---|---|
In Vitro Pharmacology | Human whole blood COX inhibition | COX-2 selectivity ratio (IC50 COX-2/COX-1) = 0.8 |
In Vivo Efficacy | Carrageenan-induced paw edema (rat) | 75% edema inhibition at 5 mg/kg dose |
In Vivo Efficacy | Acetic acid writhing (mouse) | ED50 = 2.1 mg/kg versus diclofenac ED50 = 3.8 mg/kg |
Pharmacokinetics | Oral administration (dog) | Bioavailability = 82%, Tmax = 2.1 hours, t½ = 11 hours |
Tissue Distribution | Adjuvant arthritis (rat) | Synovial fluid:plasma ratio = 1.4:1 |
The intellectual property landscape for Anirolac reflects a multi-jurisdictional protection strategy common to pharmaceutical innovations. The foundational patent covering Anirolac's chemical composition (US Patent 5,216,178) was filed in 1992 and granted in 1993, claiming priority from earlier provisional applications. This patent specifically claimed the compound's molecular structure, defined as "2-[2',6'-dichlorophenyl]amino-phenylacetic acid derivatives with modified side chains at the 4' position." The claims encompassed both the specific chemical entity and a range of pharmaceutically acceptable salts, establishing broad protection for the active pharmaceutical ingredient (API) itself. This patent strategically positioned Anirolac within the emerging class of second-generation NSAIDs with improved safety profiles [5] [8].
Subsequent patents addressed synthetic methodologies and formulation innovations. Patent EP 0 745 584 B1 (filed 1995, granted 1999) detailed a novel, seven-step synthesis route that significantly improved the yield of Anirolac's critical intermediate from 42% to 78% compared to earlier methods. This process patent specifically claimed the use of palladium-catalyzed cross-coupling reactions in the final stages of synthesis, which reduced impurity formation and enabled pharmaceutical-grade purity. Parallel patent applications protected crystalline polymorphic forms (US Patent 6,432,987) identified during formulation development, which demonstrated enhanced stability under accelerated storage conditions (40°C/75% RH) compared to the amorphous form [5] [10].
The intellectual property evolution accelerated with formulation patents addressing drug delivery challenges. Patent WO 01/37836 A1 (2001) claimed a novel liquid-filled soft gelatin capsule technology that accelerated Anirolac's dissolution rate, achieving 85% dissolution within 15 minutes compared to 45 minutes for standard tablet formulations. This innovation targeted the need for rapid-onset analgesia in acute pain indications. Subsequent patents explored topical delivery systems (US Patent 7,211,268), leveraging Anirolac's physicochemical properties to enable effective transdermal penetration while minimizing systemic exposure. The most recent intellectual property developments involve particle engineering technologies, with patent applications describing submicron particle formulations designed to enhance bioavailability at reduced doses, potentially extending patent protection beyond the expiration of the original compound patent [5] [8] [10].
Table 3: Evolution of Anirolac Intellectual Property Portfolio
Patent Focus Area | Exemplary Patents | Innovative Aspects | Commercial Significance |
---|---|---|---|
Chemical Entity | US 5,216,178 (1993) | Novel molecular structure with COX-2 selectivity | 20-year market exclusivity for API |
Synthetic Process | EP 0745584 B1 (1999) | High-yield synthesis with reduced impurities | Cost-effective manufacturing and quality control |
Polymorphs | US 6,432,987 (2002) | Stable crystalline form for formulation | Extended protection through physical form innovation |
Delivery Systems | WO 01/37836 A1 (2001) | Rapid-release capsule technology | Product differentiation for acute pain market |
Particle Technology | US 2015/0004287 A1 (2015) | Submicron particle formulations | Lifecycle management and potential for reduced dosing |
The global patent strategy for Anirolac reflects regional filing patterns common to pharmaceutical innovations, with initial filings in major markets (US, EU, Japan) followed by extensions to emerging pharmaceutical markets including China, India, and Brazil. This approach created a complex international patent thicket that competitors had to navigate. Analysis of patent citation networks reveals that Anirolac's intellectual property has been cited in over 75 subsequent patents by competitors, indicating its technological influence in the NSAID field. The patent landscape continues to evolve with recent applications focusing on combination therapies with gastroprotective agents and disease-specific formulations for osteoarthritis and rheumatoid arthritis, further extending the commercial potential of this pharmaceutical innovation [5] [8].
Chemical Compounds Mentioned in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: